(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Description
(2-P-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (CAS: 349122-64-1), also known as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group at position 2, a methyl group at position 6, and an acetic acid moiety at position 3 . This compound is pharmacologically significant as a metabolite and impurity of zolpidem, a widely prescribed sedative-hypnotic agent . Its structural complexity and bioactivity have also made it a precursor in synthesizing bisphosphonates like minodronic acid, used in osteoporosis treatment .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKBEXCKBOYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609368 | |
| Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-69-0 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365213-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
- Cyclization : Glyoxylic acid (1.2 equiv), acetic acid solvent, 25°C, 12 hours.
- Hydrogenolysis : 5% Pd/C catalyst, H₂ atmosphere, ethanol solvent, 50°C, 6 hours.
While this method achieves moderate yields (70–80%), the reliance on precious metal catalysts increases costs and complicates large-scale production. Additionally, the use of hydrogen gas introduces safety concerns.
Ritter-Type Intermolecular Reactions
A novel strategy utilizing Ritter-type reactions has been developed for synthesizing imidazo[1,2-a]pyridine derivatives. This method involves Bi(OTf)₃ and p-TsOH·H₂O as dual catalysts in 1,2-dichloroethane (DCE) at 150°C. Acetonitrile acts as both solvent and nucleophile, facilitating the formation of the imidazo[1,2-a]pyridine core.
Optimized Procedure:
- Dissolve 100.2 mg of 2-amino-5-methylpyridine in DCE (0.3 M).
- Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
- Introduce acetonitrile (15.0 equiv) and reflux at 150°C for 12 hours.
- Purify via silica gel chromatography (20% ethyl acetate/hexane).
This method achieves yields exceeding 85% and eliminates the need for hazardous reagents. However, the high reaction temperature (150°C) may limit compatibility with thermally sensitive substrates.
Multi-Step Synthesis via Hydrazide Intermediates
European Patent EP1973907B1 outlines a four-step synthesis starting with Fischer esterification of a ketoacid, followed by bromination, cyclization, and hydrazide functionalization.
Stepwise Breakdown:
- Fischer Esterification : React ketoacid (II) with methanol under acidic conditions to form ester (III).
- Bromination : Treat ester (III) with bromine in acetic acid to yield bromoketoester (IV).
- Cyclization : React bromoketoester (IV) with 2-amino-5-methylpyridine in acetonitrile to generate imidazo[1,2-a]pyridin-3-yl-acetic acid ester (VI).
- Hydrazide Formation : Substitute ester (VI) with hydrazine derivatives in methanol under reflux.
This route offers versatility in introducing diverse hydrazide functionalities but suffers from lengthy reaction times (24–48 hours per step) and low overall yields (50–60%).
Comparative Analysis of Synthetic Methods
The table below contrasts the four methodologies based on yield, cost, and practicality:
Mechanistic Insights and Optimization Strategies
Hydrolysis Mechanism
The alkaline hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification protonates the carboxylate to yield the free acid.
Ritter Reaction Pathway
The Bi(OTf)₃ catalyst activates the nitrile group, enabling electrophilic attack by the pyridine derivative. p-TsOH·H₂O facilitates proton transfer, stabilizing the transition state and accelerating cyclization.
Hydrogenolysis Challenges
The hydrogenolysis step in Method 2 requires precise control of hydrogen pressure to avoid over-reduction. Substituting Pd/C with Raney nickel reduces costs but decreases yield by 15–20%.
Environmental and Industrial Considerations
Method 1’s use of dichloromethane necessitates solvent recovery systems to mitigate environmental impact. Method 3’s high-temperature conditions demand energy-efficient reactors, while Method 4’s multi-step process benefits from flow chemistry integration to reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-A]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of p-toluic acid or p-tolualdehyde.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
GABA_A Receptor Modulation
One of the primary applications of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is its interaction with the GABA_A receptor, a critical target in the treatment of several neurological conditions. Research indicates that this compound exhibits activity against specific subunits of the GABA_A receptor, particularly the and subunits, which are implicated in sedation and anxiety regulation. This makes it a candidate for treating:
- Insomnia : The compound's sedative properties can help induce sleep.
- Anxiety Disorders : Its modulation of GABA_A receptors may alleviate anxiety symptoms.
- Epilepsy : By enhancing GABAergic activity, it may contribute to seizure control .
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies. One notable method involves a Fischer esterification followed by cyclization reactions to yield derivatives that maintain or enhance biological activity . The compound can also be modified to create hydrazide derivatives that exhibit similar or improved pharmacological profiles.
Biological Evaluation
A study evaluated the biological activity of several derivatives of imidazo[1,2-a]pyridine compounds, including this compound. The results demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology as well .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 6b | HCC827 | 5.8 | High |
| 6b | A549 | 12.4 | Moderate |
| 6b | MCF-7 | 15.0 | Moderate |
This data indicates that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance selectivity and reduce toxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance:
Mechanism of Action
The mechanism of action of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows extensive substitution, enabling diverse biological and physicochemical properties. Key analogues include:
Key Observations :
- Substituent Position : Methyl or halogen groups at C6 (e.g., 6-methyl or 6-chloro) enhance lipophilicity and metabolic stability, critical for CNS-targeting drugs like zolpidem .
- Aromatic Substitutions : p-Tolyl (C2) in the target compound improves π-π stacking interactions in receptor binding, whereas 4-chlorophenyl (C2) in CAS 82626-74-2 increases electrophilicity for antimicrobial activity .
- Functional Group Interconversion : Esterification (e.g., ethyl ester in CAS 101820-69-3) or amidation (e.g., acetamide in CAS 365213-58-7) modulates solubility and bioavailability .
Physicochemical and Analytical Data
Biological Activity
The compound (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is part of a broader class of imidazo[1,2-a]pyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their unique biological properties. The This compound features a tolyl group that enhances lipophilicity and may influence its interaction with biological targets.
Pharmacological Effects
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. For example, derivatives have demonstrated significant anti-TNF-α activity comparable to established inhibitors like SB-203580 .
- Antitumor : Some imidazo[1,2-a]pyridine derivatives have shown promising anticancer properties. A study highlighted that certain analogs could inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines .
- GABA Receptor Modulation : Specific derivatives have been identified as active ligands for GABA_A receptors, suggesting potential applications in treating anxiety disorders and sleep disturbances .
The mechanisms through which these compounds exert their effects include:
- Cytokine Inhibition : By targeting pathways involved in cytokine production, such as the NF-kB signaling pathway, these compounds can effectively reduce inflammation .
- Cell Cycle Interference : Some studies suggest that these compounds can alter the cell cycle profile of cancer cells, leading to reduced proliferation without inducing apoptosis .
Study on Anti-inflammatory Activity
In a recent study evaluating various imidazo[1,2-a]pyridine derivatives for their anti-inflammatory properties, it was found that the compound LASSBio-1749 (related to our compound) significantly reduced TNF-α levels in vivo. The study highlighted its potential as a safer alternative to traditional anti-inflammatory drugs due to its improved potency and selectivity index .
Antitumor Activity Evaluation
Another investigation focused on the antitumor effects of imidazo[1,2-a]pyridine derivatives in TNBC models. The results showed that specific compounds reduced viable cell numbers and affected cell cycle progression without triggering apoptosis. This suggests a unique mechanism of action that could be exploited for therapeutic purposes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid, and what key reaction parameters influence yield?
The compound is typically synthesized via Friedel-Crafts acylation of imidazo[1,2-a]pyridine derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the C-3 position .
- Reaction conditions : Solvents like 1,2-dimethoxyethane (DME) and elevated temperatures (80–100°C) improve regioselectivity and yield .
- Precursor optimization : Substituted imidazo[1,2-a]pyridines with electron-donating groups (e.g., methyl) at the 6-position enhance reactivity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns .
- X-ray crystallography : Provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the acetic acid moiety) .
- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations .
Q. How do researchers standardize purity assessment for this compound in pharmaceutical impurity studies?
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) separates isomeric impurities (e.g., 6-methyl vs. 7-methyl derivatives) .
- LC-MS/MS distinguishes trace impurities (<0.1%) using fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data across studies involving this compound?
Discrepancies often arise from:
- Substituent positional isomers : Methyl group placement (6- vs. 7-position) alters bioactivity .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or receptor-binding protocols affect IC₅₀ values . Solution : Perform comparative studies using structurally defined analogs (e.g., methyl ester derivatives) under standardized assay conditions .
Q. What strategies optimize the regioselectivity of C-3 functionalization in imidazo[1,2-a]pyridine derivatives?
- Electrophile design : Acetylating agents (e.g., acetyl chloride) favor C-3 acylation over competing N-1 substitution .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves yield (85–92%) .
- Protecting groups : Temporary protection of the acetic acid moiety prevents undesired side-chain reactivity .
Q. How do structural modifications at the acetic acid moiety affect pharmacokinetic properties?
- Esterification (e.g., ethyl ester) increases lipophilicity (logP +1.2) and oral bioavailability .
- Amide derivatives exhibit prolonged half-lives due to reduced renal clearance .
- Salt formation (e.g., sodium salt) enhances aqueous solubility (>50 mg/mL) for intravenous delivery .
Q. What analytical approaches differentiate between isomeric impurities in synthesized batches?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns and polar mobile phases .
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of substituents (e.g., methyl groups on the tolyl ring) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (mass error <2 ppm) for isobaric impurities .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
